Ethylamine

Catalog No.
S572383
CAS No.
75-04-7
M.F
C2H5NH2
C2H7N
C2H5NH2
C2H7N
M. Wt
45.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylamine

CAS Number

75-04-7

Product Name

Ethylamine

IUPAC Name

ethanamine

Molecular Formula

C2H5NH2
C2H7N
C2H5NH2
C2H7N

Molecular Weight

45.08 g/mol

InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3

InChI Key

QUSNBJAOOMFDIB-UHFFFAOYSA-N

SMILES

CCN

Solubility

Very soluble (NTP, 1992)
22.18 M
1000 mg/mL at 25 °C
Miscible with water
Miscible with ethanol, ether
Solubility in water: miscible
Soluble in water
Soluble (in ethanol)
Miscible

Synonyms

ethylamine, ethylamine hydrobromide, ethylamine hydrochloride, ethylamine, 14C-labeled

Canonical SMILES

CCN

Application in the Pharmaceutical Industry

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Ethylamine is used as a building block in the pharmaceutical industry for synthesizing drugs such as procainamide and ranitidine .

Results or Outcomes: The use of ethylamine in the synthesis of pharmaceuticals has led to the production of effective drugs for various health conditions. Specific results or outcomes would depend on the particular drug being synthesized .

Application in Saccharide Differentiation

Scientific Field: Analytical Chemistry

Summary of the Application: Ethylamine has been used as a new derivatization reagent differentiating reducing from non-reducing saccharides .

Methods of Application: Ethylamine specifically reacts with reducing saccharides on normal-phase silica gel plates, resulting in strongly fluorescent zones after heating the plate at 150 °C for 15 min.

Results or Outcomes: The high sensitivity of the ethylamine derivatization was shown with mean limits of detection and quantification of 10 and 30 ng per zone, respectively, calculated by different methods for selected mono- and disaccharides .

Application in the Production of Polymers

Scientific Field: Polymer Chemistry

Summary of the Application: Ethylamine is used in the production of polymers .

Methods of Application: The specific methods of application would depend on the type of polymer being synthesized. Generally, ethylamine could be used as a monomer, catalyst, or solvent in polymerization reactions .

Results or Outcomes: The use of ethylamine in polymer production has led to the creation of various types of polymers with diverse properties. Specific results or outcomes would depend on the particular polymer being synthesized .

Application in the Synthesis of Layered Double Hydroxides

Scientific Field: Inorganic Chemistry

Summary of the Application: Ethylamine has been used in the synthesis of Zn,Al Layered Double Hydroxides (LDHs) .

Methods of Application: Ethylamine, along with diethylamine and triethylamine, have been used as precipitant agents to obtain a hydrotalcite-like compound with Zn (II) and Al (III) as layered cations and with nitrate anions in the interlayered region to balance the charge .

Results or Outcomes: Well crystallized solids were obtained showing two possible LDH phases, depending on the orientation of the interlayer anion with respect to the brucite-like layers . The LDHs obtained using triethylamine exhibited higher crystallinity, which was improved after a long hydrothermal treatment by conventional heating .

Application in the Textile Industry

Scientific Field: Textile Chemistry

Summary of the Application: Ethylamine serves as a useful pH regulator in the textile industry .

Methods of Application: The specific methods of application would depend on the type of textile process being carried out. Generally, ethylamine could be used to adjust the pH of textile dyes and other chemical solutions used in textile processing .

Results or Outcomes: The use of ethylamine as a pH regulator can help ensure the effectiveness of textile dyes and other chemical processes, leading to improved quality and consistency of textile products .

Application in the Synthesis of Phenylethylamines

Scientific Field: Organic Chemistry

Summary of the Application: Ethylamine is used to synthesize phenylethylamines .

Methods of Application: The specific methods of application would depend on the type of phenylethylamine being synthesized. Generally, ethylamine could be used as a reagent in the synthesis of phenylethylamines .

Results or Outcomes: The use of ethylamine in the synthesis of phenylethylamines has led to the production of various types of phenylethylamines with diverse properties. Specific results or outcomes would depend on the particular phenylethylamine being synthesized .

Ethylamine is characterized by its simple structure, consisting of an ethyl group attached to an amino group. It has a boiling point of approximately 16.6 °C and a melting point of -83.5 °C. The compound is highly flammable and can produce toxic nitrogen oxides upon combustion. Ethylamine is listed as a controlled substance in some jurisdictions due to its potential use in the synthesis of illicit drugs .

Ethylamine is a hazardous compound and should be handled with care. It is:

  • Toxic: Exposure to ethylamine can cause irritation and damage to the eyes, skin, and respiratory system [, ].
  • Flammable: Ethylamine has a low flash point and readily ignites [].
  • Corrosive: Ethylamine can cause severe skin burns and eye damage [].
Typical of primary amines:

  • Acylation: Ethylamine can react with acyl chlorides to form amides.
  • Formation of Imines: It reacts with aldehydes and ketones to form imines through a condensation reaction.
  • Oxidation: Ethylamine can be oxidized by strong oxidizers, such as potassium permanganate, to yield acetaldehyde .
  • Protonation: As a weak base, it can accept protons to form ethylammonium ions, with a pKa of approximately 10.8 .

Ethylamine can be synthesized through several methods:

  • Ammonolysis of Ethanol: The most common industrial method involves the reaction of ethanol with ammonia in the presence of an oxide catalyst:
    CH3CH2OH+NH3CH3CH2NH2+H2O\text{CH}_3\text{CH}_2\text{OH}+\text{NH}_3\rightarrow \text{CH}_3\text{CH}_2\text{NH}_2+\text{H}_2\text{O}
  • Reductive Amination: Ethylamine can also be produced from acetaldehyde via reductive amination:
    CH3CHO+NH3+H2CH3CH2NH2+H2O\text{CH}_3\text{CHO}+\text{NH}_3+\text{H}_2\rightarrow \text{CH}_3\text{CH}_2\text{NH}_2+\text{H}_2\text{O}
  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of haloethane (e.g., chloroethane) with ammonia:
    CH3CH2Cl+NH3+KOHCH3CH2NH2+KCl+H2O\text{CH}_3\text{CH}_2\text{Cl}+\text{NH}_3+\text{KOH}\rightarrow \text{CH}_3\text{CH}_2\text{NH}_2+\text{KCl}+\text{H}_2\text{O}

These methods allow for significant production volumes, estimated at around 80 million kilograms per year globally .

Ethylamine has diverse applications across various industries:

  • Agriculture: It serves as a precursor for herbicides such as atrazine and simazine.
  • Pharmaceuticals: Ethylamine is used in the synthesis of various pharmaceutical compounds, including anesthetics and other therapeutic agents.
  • Rubber Industry: It is utilized in the production of rubber products.
  • Chemical Synthesis: As a building block in organic synthesis, ethylamine plays a crucial role in creating more complex molecules .

Research on ethylamine's interactions focuses primarily on its reactivity with other chemicals and its biological effects. Studies indicate that ethylamine can interact with various oxidizing agents, leading to potentially hazardous reactions. Its biological interactions are also significant, particularly concerning its effects on neurotransmitter pathways and potential neurotoxicity at elevated levels .

Several compounds share structural similarities with ethylamine, including:

  • Methylamine (C1H3N): A simpler primary amine that is more volatile and has different reactivity patterns.
  • Propylamine (C3H9N): A larger primary amine that exhibits similar basic properties but differs in steric hindrance.
  • Isopropylamine (C3H9N): A secondary amine that shows different reactivity due to the presence of two alkyl groups.
CompoundMolecular FormulaKey Characteristics
EthylamineC2H7NColorless gas; strong ammonia-like odor
MethylamineC1H3NMore volatile; used in pharmaceuticals
PropylamineC3H9NLarger size; different steric effects
IsopropylamineC3H9NSecondary amine; distinct reactivity

Uniqueness

Ethylamine's uniqueness lies in its balance between volatility and reactivity, making it versatile for both industrial applications and research purposes. Its role as a precursor for various chemical syntheses further distinguishes it from simpler or more complex amines.

Physical Description

Ethylamine appears as a colorless liquid or a gas (boiling point 62°F) with an odor of ammonia. Flash point less than 0°F. Density of liquid 5.7 lb / gal. Corrosive to the skin and eyes. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Exposure of the closed container to intense heat may cause it to rupture violently and rocket.
Liquid
COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.
COLOURLESS SOLUTION IN WATER WITH PUNGENT ODOUR.
Colourless to yellow gas; Ammonia fishy aroma
Colorless gas or water-white liquid (below 62°F) with an ammonia-like odor.
Colorless gas or water-white liquid (below 62°F) with an ammonia-like odor. [Note: Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas or water-white liquid (below 62 degrees F) [Shipped as a liquefied compressed gas]
Volatile liquid or gas
Colorless liquid or gas, depending on the ambient temperature

XLogP3

-0.3

Boiling Point

61.9 °F at 760 mm Hg (NTP, 1992)
16.6 °C
17 °C
62°F

Flash Point

less than 0 °F (NTP, 1992)
-36.99 °C (-34.58 °F) - closed cup
<-17 °C (closed cup)
< 0 °F (<-18 °C) (open cup)
-17 °C c.c.
-18 °C c.c.
1°F

Vapor Density

1.56 (NTP, 1992) (Relative to Air)
1.55 (AIR= 1)
Relative vapor density (air = 1): 1.55
Relative vapor density (air = 1): 1.6
1.61

Density

0.687 at 59 °F (USCG, 1999)
0.689 g/cu cm at 15 °C
Relative density (water = 1): 0.7 (liquid)
Relative density (water = 1): 0.81
0.682-0.686 (10°)
0.69 (liquid)
0.69 (Liquid)
1.61(relative gas density)

LogP

-0.13 (LogP)
-0.13
log Kow = -0.13
-0.27/-0.08 (calculated)

Odor

Ammonia odo

Melting Point

-114 °F (NTP, 1992)
-81.2 °C
Fp -80 °
-81.2°C
-81 °C
-114°F

UNII

YG6MGA6AT5

Related CAS

557-66-4 (hydrochloride)
593-55-5 (hydrobromide)

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Use and Manufacturing

IDENTIFICATION: Ethylamine (also known as ethanamine) is a colorless gas at temperatures above 62 degrees F and a water-white liquid below 62 degrees. It smells like ammonia. Ethylamine is very soluble in water. USE: Ethylamine is an important commercial chemical used as a starting material to make other chemicals, including certain herbicides, dyes, fabric-treatment chemicals, and resins. It is used as a stabilizer for rubber latex. Ethylamine also is used in oil refining and hydraulic fracturing gas extraction processes. EXPOSURE: Ethylamine is present in some plants and foods, in tobacco smoke, and animal waste emissions. Workers using ethylamine in the chemical industry may have skin contact and breath in vapors. The general population may breath in ethylamine from tobacco smoke and low levels in air. Eating foods containing ethylamine and drinking contaminated water may also occur. If ethylamine is released to air, it will be degraded by reaction with other chemicals and light. If released to soil, ethylamine is expected to be mobile but can be affected by the acidity of the soil. Ethylamine is not expected to move into air from wet soils or water surfaces, but may move to air from dry soils. Ethylamine is expected to be degraded by microorganisms and not build up in aquatic organisms. RISK: Irritation and damage to the eyes have been reported in workers using ethylamine in industry. Irritation was observed in the eyes, skin, nose and lungs of laboratory animals exposed to high concentrations of ethylamine in air for 4 hours. At very high concentrations, some animals died. Eye, nose or lung irritation and damage to the liver and kidneys were found in laboratory animals who daily breathed in moderate to moderately high concentrations of ethylamine for 6 to 24 weeks. The potential for ethylamine to cause cancer, abortions, birth defects, or impaired fertility has not been studied in laboratory animals. The potential for ethylamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

400 mm Hg at 68 °F (NTP, 1992)
1.05e+03 mmHg
1,048 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 121
Vapor pressure, kPa at 2 °C: 53.3
400 mmHg at NTP
874 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-04-7
557-66-4

Associated Chemicals

Ethylamine hydroiodide; 506-58-1
Ethylamine hydrochloride; 557-66-4

Wikipedia

Ethylamine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

Mono-, di-, and triethylamine can be produced from acetaldehyde, ammonia, and hydrogen in the presence of a hydrogenation catalyst.
Prepared from ethyliodide + liquid ammonia.
From ethyl chloride and alcoholic ammonia under heat and pressure.
Hydrogenation of nitroethane

General Manufacturing Information

Ethanamine: ACTIVE
Aziridines are hydrogenated in the presence of typical hydrogenation catalysts to give alkyl amines.
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Analytic Laboratory Methods

Analyte: ethylamine; matrix: air, range 7.41-31.8 mg/cu m; procedure: gas chromatography; precision: 0.113
Analyte: aliphatic amines; matrix: air; range: 1-2400 mg/cu M in 10-liter sample of air; procedure: GC. /Aliphatic amines/
A mixture of 13 lower aliphatic amines were separated in a Tenam-GC column by temperature programming gas chromatography. Primary amines were converted into corresponding schiff bases by reaction with benzaldehyde. /Aliphatic amines/
Method: OSHA 36; Procedure: high performance liquid chromatography using a fluorescence or visible detector; Analyte: ethylamine; Matrix: air; Detection Limit: 16 ppb (29 ug/cu m).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Gases
Ethylamine must be stored to avoid contact with strong acids (such as hydrochloric, sulfuric and nitric), or strong oxidizers (such as chlorine and bromine) because violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition such as smoking and open flames are prohibited where methylamine is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of ethylamine should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of ethylamine. Procedures for the handling, use and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169 as with the recommendations of the Compressed Gas Association.
Keep well closed and protected from light.
Separate from oxidizing materials, acids, and sources of halogens. Store in cool, dry, well-ventilated, noncombustible location.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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